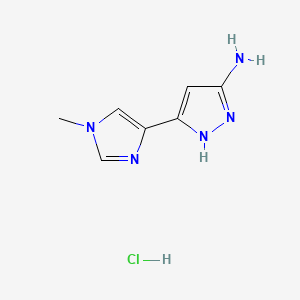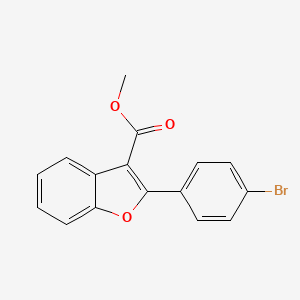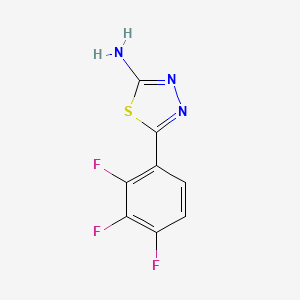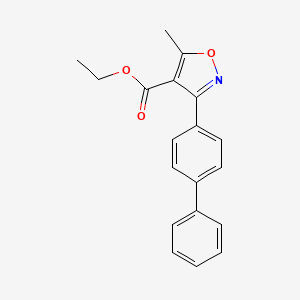
Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of an ethyl ester group, a biphenyl moiety, and a methyl-substituted isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the biphenyl moiety, particularly at the para position relative to the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Ethyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl 3-(4-Phenyl)-5-methylisoxazole-4-carboxylate: Lacks the biphenyl moiety, resulting in different chemical and biological properties.
Methyl 3-(4-Biphenylyl)-5-methylisoxazole-4-carboxylate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of both the biphenyl moiety and the ethyl ester group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
属性
分子式 |
C19H17NO3 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
ethyl 5-methyl-3-(4-phenylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-3-22-19(21)17-13(2)23-20-18(17)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
InChI 键 |
WHHFPEFNIXGTPU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)

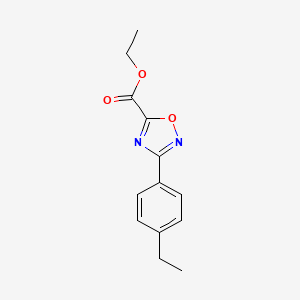


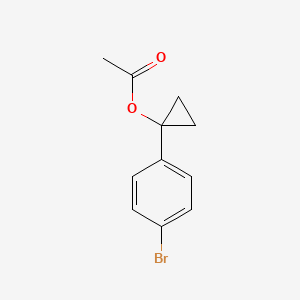
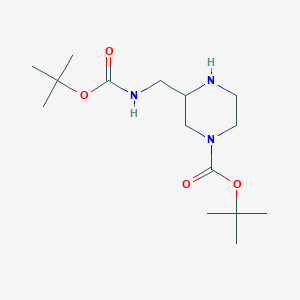
![8-Amino-3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13703316.png)
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)
